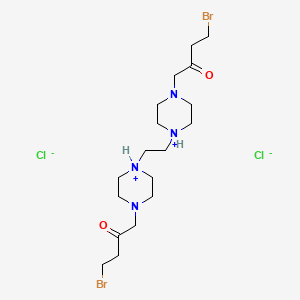
1,1'-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of piperazinium groups, bromine atoms, and dichloride ions, which contribute to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride typically involves the following steps:
Formation of the Piperazinium Core: The initial step involves the preparation of the piperazinium core by reacting piperazine with an appropriate alkylating agent under controlled conditions.
Introduction of the Bromine Atom: The next step involves the bromination of the piperazinium core using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Formation of the Dichloride Salt: Finally, the compound is converted into its dichloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazinium compounds.
Aplicaciones Científicas De Investigación
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and piperazinium groups play a crucial role in its biological activity. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,2-Ethanediyl)bis(4-(3-chloro-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,2-Ethanediyl)bis(4-(3-iodo-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,2-Ethanediyl)bis(4-(3-fluoro-1-oxopropyl)-1-methylpiperazinium) dichloride
Uniqueness
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
95461-39-5 |
|---|---|
Fórmula molecular |
C18H34Br2Cl2N4O2 |
Peso molecular |
569.2 g/mol |
Nombre IUPAC |
4-bromo-1-[4-[2-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]ethyl]piperazin-4-ium-1-yl]butan-2-one;dichloride |
InChI |
InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)15-23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)16-18(26)2-4-20;;/h1-16H2;2*1H |
Clave InChI |
HWKOOIGKCVLHMH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC[NH+]1CC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















